molecular formula C41H67ClN6O6S B1139367 MMAD (hydrochloride)

MMAD (hydrochloride)

Cat. No. B1139367
M. Wt: 807.5 g/mol
InChI Key: SGRTVTGXHFCGLI-VHQHMVQVSA-N
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Description

MMAD (Monomethyl Dolastatin 10) is a potent tubulin inhibitor . It is used as a toxin payload in antibody-drug conjugates (ADCs) . The hydrochloride form, MMAD hydrochloride, is used to increase its pharmacological activity . It is used in the formulation of metered-dose inhalers (MDIs) for pulmonary drug delivery .

Scientific Research Applications

Aerodynamic Particle Size Analysis

  • Aerodynamic Particle Size Analysis : Research comparing different methods for the aerodynamic assessment of aerosols from pressurized metered-dose inhalers, including MMAD (Mass Median Aerodynamic Diameter), has provided insights into the particle size distributions of various formulations. This analysis is crucial for understanding the delivery and distribution of aerosolized particles in medical applications (Mitchell et al., 2003).

Advanced Material Applications

  • Low Dielectric Constant Thin Films : MMAD (hydrochloride) derivatives have been used in the synthesis and characterization of low dielectric constant thin films, pertinent for applications such as interlayer dielectric (ILD) in ultra-large scale integrated (ULSI) circuits. These findings highlight the potential of MMAD in advanced material applications, particularly in the semiconductor industry (Joshi & Mahajan, 2010).

Polymer Science

  • Polymerization Kinetics and Characterization : Studies on the polymerization of substituted aniline in aqueous solutions, involving hydrochloric acid and MMAD (hydrochloride) derivatives, have shed light on the kinetics and properties of the resulting polymers. This research is significant for the development of novel polymeric materials with specific functionalities (Sayyah et al., 2001).
  • Polymer Synthesis and Functionalization : The synthesis of functional polymers through techniques like atom transfer radical polymerization and hydrosilation, involving MMAD (hydrochloride) derivatives, has been explored. This research is foundational in creating advanced materials with tailored properties for various applications, including medical and industrial uses (Chavan et al., 2020).

Analytical Chemistry

  • Quantitative Determination in Pharmaceutical Analysis : The development of analytical methods, such as high-performance ion chromatography (HPIC) with suppressed conductivity detection, for determining the synthesis-derived amount of MMAD (hydrochloride) residue in pharmaceutical compounds, showcases the significance of MMAD in ensuring the quality and safety of pharmaceutical products (Podolska et al., 2017).

Mechanism of Action

While the exact mechanism of action of MMAD (hydrochloride) is not detailed in the search results, it is known that MMAD is a microtubule disrupting agent . It is coupled through a stable oxime-ligation process to yield several near-homogenous ADCs with a drug-to-antibody ratio of 2.0 .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28+,30-,31-,32+,34-,35-,36-,37+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRTVTGXHFCGLI-VHQHMVQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67ClN6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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